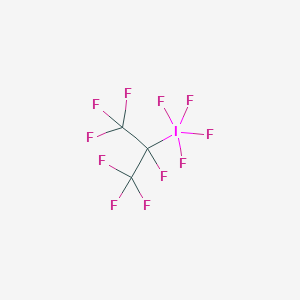
(1,2-Dihydroacenaphthylen-5-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acenaphthylenemethanol, 1,2-dihydro- is a chemical compound with the molecular formula C13H12O It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acenaphthylenemethanol, 1,2-dihydro- typically involves the reduction of acenaphthylene derivatives. One common method is the reduction of acenaphthylene-1,2-dione using sodium borohydride in an alcohol solvent. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of 5-Acenaphthylenemethanol, 1,2-dihydro- may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acenaphthylenemethanol, 1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthylene-1,2-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield acenaphthene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Electrophilic reagents such as halogens or nitro groups under appropriate conditions.
Major Products Formed
Oxidation: Acenaphthylene-1,2-dione.
Reduction: Acenaphthene derivatives.
Substitution: Various substituted acenaphthylenemethanol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Acenaphthylenemethanol, 1,2-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Acenaphthylenemethanol, 1,2-dihydro- involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acenaphthylene: A polycyclic aromatic hydrocarbon with a similar structure but lacking the methanol group.
Acenaphthene: A more saturated derivative of acenaphthylene.
Acenaphthylene-1,2-dione: An oxidized form of acenaphthylene.
Uniqueness
5-Acenaphthylenemethanol, 1,2-dihydro- is unique due to the presence of the methanol group, which imparts different chemical reactivity and potential biological activities compared to its parent compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
50773-22-3 |
|---|---|
Molekularformel |
C13H12O |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
1,2-dihydroacenaphthylen-5-ylmethanol |
InChI |
InChI=1S/C13H12O/c14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-7,14H,4-5,8H2 |
InChI-Schlüssel |
YUCKUNMNPXXICR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


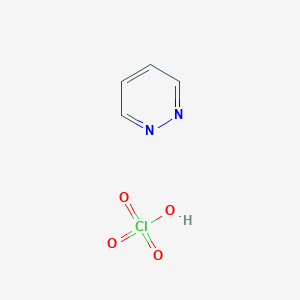
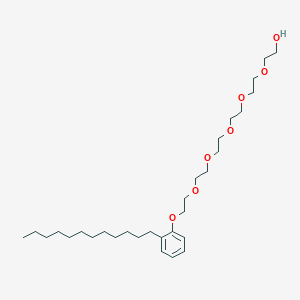
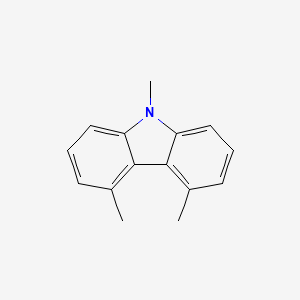

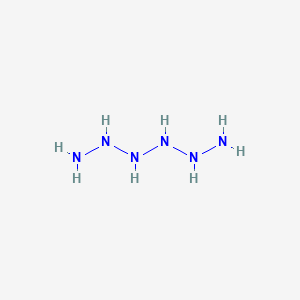

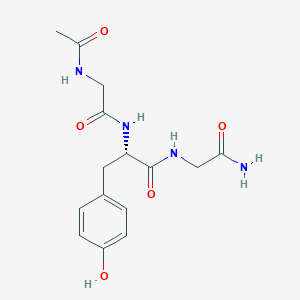
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
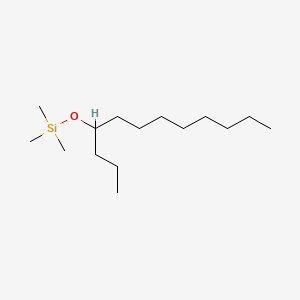
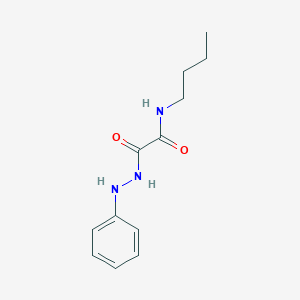

![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
